
4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione
Overview
Description
4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione is a chemical compound characterized by the presence of a difluorophenyl group attached to a thiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the reaction of 2,4-difluorophenyl isocyanate with a suitable thiazinane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, with reaction temperatures maintained between 0°C and 25°C to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; often in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazinane derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The difluorophenyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound may inhibit or activate various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione
- 4-(3,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione
- 4-(2,4-Difluorophenyl)-2-ethyl-1lambda~4~,4-thiazinane-1,3,5-trione
Uniqueness
4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione is unique due to the specific positioning of the difluorophenyl group, which imparts distinct chemical and biological properties. This positioning influences the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3S/c1-6-11(16)14(10(15)5-18(6)17)9-3-2-7(12)4-8(9)13/h2-4,6H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTKIDBARGZKRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1=O)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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